![molecular formula C24H34O2Si B12577573 8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol CAS No. 197219-12-8](/img/structure/B12577573.png)
8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol is a chemical compound that features a tert-butyl(diphenyl)silyl group attached to an oct-4-en-1-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol typically involves the protection of the hydroxyl group in oct-4-en-1-ol using tert-butyl(diphenyl)silyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are mild, often conducted at room temperature, and the protecting group is introduced selectively to the primary hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the stability and selectivity of the tert-butyl(diphenyl)silyl protecting group.
Chemical Reactions Analysis
Types of Reactions
8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the oct-4-en-1-ol backbone to a single bond.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Fluoride sources such as TBAF (Tetrabutylammonium fluoride) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol is utilized in various scientific research fields:
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The primary mechanism by which 8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol exerts its effects is through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the protected hydroxyl group less reactive under acidic and nucleophilic conditions . This allows for selective reactions to occur at other functional groups in the molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl chloride: A smaller silyl protecting group that is less stable under acidic conditions.
Triisopropylsilyl chloride: A bulkier silyl protecting group that offers greater stability but is more challenging to introduce.
Uniqueness
8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol is unique due to the tert-butyl(diphenyl)silyl group, which provides a balance of stability and reactivity. It is more stable than trimethylsilyl and triisopropylsilyl groups under acidic conditions, making it particularly useful in complex synthetic routes .
Properties
CAS No. |
197219-12-8 |
|---|---|
Molecular Formula |
C24H34O2Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
8-[tert-butyl(diphenyl)silyl]oxyoct-4-en-1-ol |
InChI |
InChI=1S/C24H34O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h4-5,8-13,16-19,25H,6-7,14-15,20-21H2,1-3H3 |
InChI Key |
VOPJSMNDHBLPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


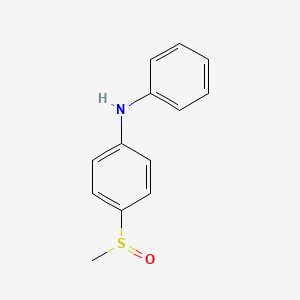
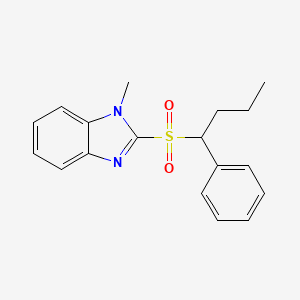
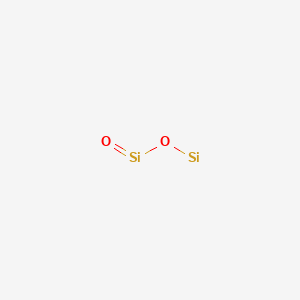
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
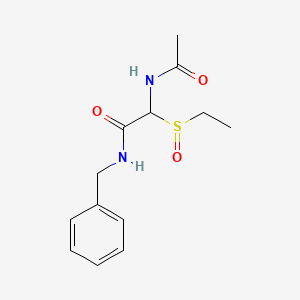
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
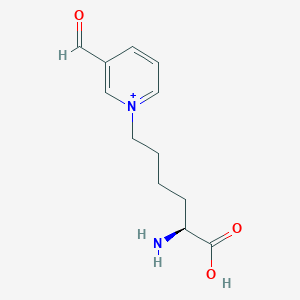
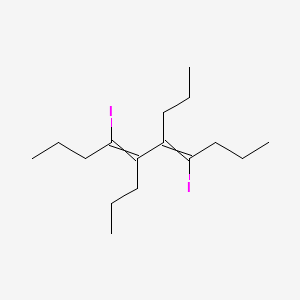
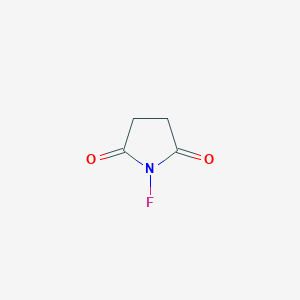
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
